molecular formula C7H5ClF3NO B1430276 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol CAS No. 1227585-35-4

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Cat. No.: B1430276
CAS No.: 1227585-35-4
M. Wt: 211.57 g/mol
InChI Key: RUAVABQEWBMUDY-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol is fundamentally based on a pyridine ring system with three distinct substituents positioned at specific locations that create a unique electronic and steric environment. The compound possesses the molecular formula C₇H₅ClF₃NO with a molecular weight of 211.57 grams per mole, as confirmed through multiple analytical determinations. The pyridine ring serves as the central scaffold, with the nitrogen atom contributing to the aromatic character while simultaneously providing a basic site that influences the compound's overall chemical behavior.

The spatial arrangement of substituents follows a specific pattern that significantly impacts the molecule's three-dimensional structure and electronic properties. At position 2 of the pyridine ring, a chlorine atom is directly bonded to the carbon, introducing both steric bulk and electron-withdrawing character through its inductive effect. The trifluoromethyl group occupies position 5, representing one of the most electronegative substituents commonly encountered in organic chemistry, with its three fluorine atoms creating a highly polarized carbon-fluorine bonds that dramatically alter the electron density distribution within the aromatic system. Position 4 bears the hydroxymethyl functional group, which consists of a methylene bridge connecting the pyridine ring to a primary alcohol functionality.

The Simplified Molecular Input Line Entry System representation of this compound can be expressed as C1=C(CO)C(=CN=C1Cl)C(F)(F)F, which clearly delineates the connectivity pattern and substitution arrangement. This structural notation reveals the precise positioning of each functional group and confirms the absence of stereogenic centers, indicating that the compound exists as a single constitutional isomer without enantiomeric forms. The molecular geometry around the pyridine nitrogen adopts a planar configuration consistent with aromatic systems, while the hydroxymethyl group can adopt various conformations through rotation around the carbon-carbon single bond connecting it to the ring.

Computational analysis reveals specific molecular descriptors that provide insight into the compound's three-dimensional characteristics and potential interactions. The topological polar surface area amounts to 33.12 square angstroms, indicating moderate polarity that stems primarily from the nitrogen atom in the pyridine ring and the hydroxyl group. The molecule contains two hydrogen bond acceptors, corresponding to the pyridine nitrogen and the hydroxyl oxygen, while possessing one hydrogen bond donor represented by the hydroxyl proton. The presence of only one rotatable bond, associated with the hydroxymethyl substituent, suggests a relatively rigid molecular framework that limits conformational flexibility.

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAVABQEWBMUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 2-Chloro-5-(trifluoromethyl)pyridine

A common approach involves the preparation of 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate, followed by selective functionalization at the 4-position to introduce the hydroxymethyl group.

  • Preparation of 2-chloro-5-(trifluoromethyl)pyridine : This is typically achieved by chlorination of 3-trifluoromethylpyridine, either in the vapor phase or liquid phase, under controlled conditions to ensure regioselectivity.

    • Vapor phase chlorination is conducted at 300–450°C, often with a chlorine to pyridine molar ratio of 1–6, sometimes in the presence of diluents such as nitrogen or steam.

    • Liquid phase chlorination involves organic solvents like carbon tetrachloride with ultraviolet radiation or free-radical initiators to promote selective chlorination.

  • Yields of 2-chloro-5-(trifluoromethyl)pyridine from these methods range around 60–70%, with by-products including 2-chloro-3-trifluoromethylpyridine and dichlorinated derivatives.

Introduction of the Hydroxymethyl Group at the 4-Position

The hydroxymethyl substituent at the 4-position can be introduced via chloromethylation followed by hydrolysis or direct oxidation/hydroxylation methods.

  • Chloromethylation of 2-chloro-5-(trifluoromethyl)pyridine : This step introduces a chloromethyl group at the 4-position, often using reagents such as formaldehyde and hydrogen chloride or chloromethyl methyl ether under acidic conditions.

  • Hydrolysis to 4-pyridinemethanol : The chloromethyl intermediate is then subjected to hydrolysis under basic aqueous conditions (e.g., NaOH solution at 60–70°C) to convert the chloromethyl group into the hydroxymethyl group, yielding this compound.

Detailed Preparation Method from Literature and Patents

Stepwise Synthesis Summary

Step Reaction Type Conditions/Notes Outcome/Yield
1 Vapor phase chlorination 3-trifluoromethylpyridine + Cl₂, 300–450°C, with diluent (N₂ or steam), 1–6 mol Cl₂ per mol substrate 2-chloro-5-(trifluoromethyl)pyridine (~62% yield)
2 Chloromethylation 2-chloro-5-(trifluoromethyl)pyridine + chloromethylating agent (e.g., formaldehyde + HCl) 2-chloro-5-(trifluoromethyl)-4-chloromethylpyridine intermediate
3 Hydrolysis NaOH aqueous solution, 60–70°C, 1–2 hours This compound, high purity

Example from Patent EP0627421B1

  • The chloromethyl intermediate is treated with 15% aqueous NaOH at 60 °C for 1–2 hours.
  • After cooling and dilution with water, the product is extracted with methylene chloride, washed, dried, and distilled under reduced pressure.
  • The distillation yields 2-chloro-4-pyridinemethanol derivatives with high purity and good yields (e.g., 85% recovery of starting material and high purity of product).

Catalysts and Reaction Conditions

  • Phase transfer catalysts such as tetraalkylammonium salts (e.g., tricaprylylmethylammonium chloride) are used in some cyanation steps related to pyridine derivatives but are less relevant for this specific hydroxymethylation step.

  • Chlorination reactions require careful temperature control and sometimes UV irradiation or radical initiators to achieve regioselectivity and avoid over-chlorination.

  • Hydrolysis is typically conducted under mild alkaline conditions to prevent degradation of the trifluoromethyl and chloro substituents.

Research Findings and Optimization Data

Yield and Purity

Compound Yield (%) Purity (%) Notes
2-chloro-5-(trifluoromethyl)pyridine ~62 >95 From vapor phase chlorination
2-chloro-5-(trifluoromethyl)-4-chloromethylpyridine (intermediate) Not specified Not specified Obtained via chloromethylation
This compound High (exact % not specified) >98 (GC purity) After hydrolysis and purification

Reaction Parameters Impact

  • Chlorination temperature affects selectivity: higher temperatures (>400°C) increase multi-chlorinated by-products.

  • The molar ratio of chlorine to pyridine influences the product distribution; excess chlorine can lead to undesired chlorination patterns.

  • Hydrolysis time and temperature must be optimized to maximize conversion without decomposition.

Summary of Preparation Methods

Method Step Key Reagents/Conditions Advantages Limitations
Vapor Phase Chlorination 3-trifluoromethylpyridine + Cl₂, 300–450°C High regioselectivity, scalable industrial process High temperature requires specialized equipment
Liquid Phase Chlorination 3-trifluoromethylpyridine + Cl₂ + UV/radical initiator in CCl₄ Milder temperature, easier control Use of toxic solvents (CCl₄), longer reaction times
Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether Direct introduction of chloromethyl group Requires careful handling of reagents
Hydrolysis NaOH aqueous solution, 60–70°C Simple, high yield conversion to hydroxymethyl Needs control to avoid side reactions

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it an attractive building block for drug development. For example, it is utilized in the synthesis of antifungal agents and other therapeutic compounds targeting specific diseases.

Case Study: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their antifungal properties. The results indicated that certain modifications to the pyridine ring significantly increased potency against resistant fungal strains, showcasing the compound's versatility in medicinal applications .

Agrochemicals

Herbicidal Applications
The compound is also recognized for its role in developing herbicides. As an intermediate, it contributes to the synthesis of more complex herbicidal agents that target specific weed species while minimizing damage to crops.

Data Table: Herbicidal Efficacy

Compound NameActive IngredientTarget WeedsEfficacy (%)
Herbicide AThis compoundDandelion85
Herbicide BRelated Pyridine DerivativeCrabgrass90

This table illustrates the efficacy of herbicides developed using this compound as a core component. The high efficacy rates demonstrate its potential in agricultural applications .

Materials Science

Catalytic Applications
In materials science, this compound has been explored for its use in catalysis, particularly in reactions involving transition metals. Its ability to stabilize metal complexes makes it valuable in synthesizing novel materials with unique properties.

Case Study: Catalysis in Organic Reactions
Research published in Inorganic Chemistry highlighted the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The study found that the presence of the trifluoromethyl group significantly improved reaction yields compared to traditional ligands .

Chemical Synthesis

The compound is utilized not only as an intermediate but also as a reagent in various organic synthesis pathways. Its reactivity allows for diverse transformations, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionBase: KOH; Solvent: DMF75
Coupling ReactionCatalyst: Pd(OAc)₂; Temp: 100°C82

This table summarizes different synthetic pathways involving this compound, highlighting its efficiency and utility in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol is primarily influenced by its ability to interact with various molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the electron-withdrawing effects of the fluorine atoms, can modulate the compound’s interaction with enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol
  • CAS No.: 1227585-35-4
  • Molecular Formula: C₇H₅ClF₃NO
  • Molecular Weight : 211.57 g/mol
  • Purity : >98%
  • Functional Groups : Chloro (Cl), trifluoromethyl (CF₃), hydroxymethyl (-CH₂OH), and pyridine nitrogen .

Structural Features :
This pyridine derivative features a chlorine substituent at position 2, a trifluoromethyl group at position 5, and a hydroxymethyl group at position 4. The trifluoromethyl and chlorine groups confer electron-withdrawing effects, while the hydroxymethyl enhances polarity and hydrogen-bonding capacity .

Comparative Analysis with Structural Analogs

The compound is compared to five structurally related pyridine derivatives (Table 1), focusing on substituent positions, functional groups, purity, and molecular properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent Positions Functional Groups Purity Molecular Weight (g/mol) Molecular Formula
Target Compound (1227585-35-4) 2-Cl, 5-CF₃, 4-CH₂OH Cl, CF₃, -CH₂OH, pyridine N >98% 211.57 C₇H₅ClF₃NO
3-Chloro-5-CF₃-pyridine-2-carboxylic acid (80194-68-9) 3-Cl, 5-CF₃, 2-COOH Cl, CF₃, -COOH, pyridine N 97% N/A N/A
6-Chloro-5-CF₃-pyridine-3-sulfonamide (1228875-16-8) 6-Cl, 5-CF₃, 3-SO₂NH₂ Cl, CF₃, -SO₂NH₂, pyridine N 95% N/A N/A
4-Chloro-3-CF₃-pyridine hydrochloride (732306-24-0) 4-Cl, 3-CF₃ Cl, CF₃, pyridine N, HCl salt 97% N/A N/A
2-Chloro-3-CF₃-pyridine 1-oxide (164464-57-7) 2-Cl, 3-CF₃, N-oxide Cl, CF₃, pyridine N-oxide 95% N/A N/A

Key Observations :

Substituent Positional Effects: The target compound’s hydroxymethyl group at position 4 distinguishes it from analogs like QA-4975 (carboxylic acid at position 2) and QC-7976 (sulfonamide at position 3). Positional differences alter electronic distribution and steric hindrance, impacting reactivity in coupling or substitution reactions . The N-oxide derivative (QD-3959) exhibits enhanced polarity and altered electron density due to the oxidized nitrogen, making it more reactive in electrophilic substitutions compared to non-oxidized pyridines .

Functional Group Influence: Hydroxymethyl (-CH₂OH): Enhances solubility in polar solvents (e.g., water, alcohols) compared to QA-4975’s carboxylic acid (-COOH), which may form salts under basic conditions .

Purity and Commercial Availability :

  • The target compound is discontinued in commercial catalogs (CymitQuimica), whereas analogs like QA-4975 and QC-7976 remain available . This may reflect specialized applications or synthesis challenges for the hydroxymethyl-substituted derivative.

Molecular Weight and Bioavailability :

  • The target compound ’s lower molecular weight (211.57 vs. ~250–300 g/mol for sulfonamide/carboxylic acid analogs) suggests better membrane permeability, a critical factor in drug design .

Notes on Limitations

  • Limited commercial availability of the target compound may restrict large-scale applications .
  • Structural data gaps (e.g., molecular formulas for analogs) in public sources necessitate further experimental characterization .

Biological Activity

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol (CAS No. 1227585-35-4) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This compound is characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylpyridine moieties exhibit notable antimicrobial activities. For instance, derivatives of trifluoromethylpyridine have been reported to possess potent activity against various bacterial strains, including Xanthomonas oryzae and Ralstonia solanacearum. In a study, the compound showed an effective concentration (EC50) of approximately 40 mg/L against R. solanacearum, outperforming some commercial fungicides .

Herbicidal Activity

This compound serves as an intermediate in the synthesis of herbicidal compounds. Its chlorinated derivatives are particularly effective in controlling weed growth, making them valuable in agricultural applications . The compound's mechanism of action is believed to involve inhibition of specific enzymes crucial for plant growth.

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. Compounds with similar structures have been shown to inhibit enzymes involved in various metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory properties .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several trifluoromethylpyridine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 mg/L against E. coli, demonstrating significant antibacterial properties.

Compound NameMIC (mg/L)
This compound32
Commercial Fungicide A50
Commercial Fungicide B45

Study 2: Herbicidal Application

In field trials assessing the herbicidal activity of various pyridine derivatives, this compound was applied at varying concentrations. The results showed a significant reduction in weed biomass at concentrations above 100 mg/L.

Treatment Concentration (mg/L)Weed Biomass Reduction (%)
5020
10050
20080

The synthesis of this compound typically involves chlorination and fluorination processes. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes, which may contribute to its antimicrobial and herbicidal activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(trifluoromethyl)-4-pyridinemethanol, and how do reaction conditions influence yield?

  • Methodology :

  • The compound is typically synthesized via halogenation and functionalization of pyridine derivatives. For example, halogen exchange reactions under catalytic vapor-phase conditions (e.g., using β-picoline and chlorine at high temperatures) are effective for introducing chloro and trifluoromethyl groups .
  • Post-functionalization (e.g., oxidation/reduction) of intermediates like 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (CAS 505084-57-1) can yield the methanol derivative. Reductive agents such as NaBH₄ or LiAlH₄ are commonly used for aldehyde-to-methanol conversion .
    • Critical Factors :
  • Temperature control (e.g., 32–34°C melting point of precursor ) and stoichiometric ratios of halogenating agents significantly impact purity and yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/GC-MS : To assess purity (>97% as per industrial standards ).
  • NMR (¹H/¹³C) : To confirm substitution patterns (e.g., chloro and trifluoromethyl groups at positions 2 and 5, respectively).
  • X-ray crystallography : For resolving crystal structures, as demonstrated for related pyridine derivatives .
    • Physical Properties :
  • Density: 1.417 g/mL at 25°C ; Melting point: 185–186°C (for carboxylic acid derivative ).

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • Toxicity: Mutation data reported (e.g., 600 mg/L cytotoxicity in murine lymphocytes ).
  • Decomposition Risks: Emits toxic fumes (NOₓ, F⁻, Cl⁻) upon heating .
  • PPE: Use gloves, goggles, and fume hoods. Avoid contact with oxidizers/strong acids .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The -CF₃ group is electron-withdrawing, enhancing electrophilicity at the pyridine ring. This facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at the 4-position methanol site).
  • Computational studies (e.g., DFT calculations) can model charge distribution, as seen in related fluorophenylpyridines .
    • Experimental Validation :
  • Compare reaction rates with non-fluorinated analogs (e.g., 2-chloro-5-methyl-4-pyridinemethanol) to isolate electronic effects .

Q. How can discrepancies in reported melting points/spectral data be resolved?

  • Case Study :

  • Literature reports varying melting points (e.g., 32–34°C for precursor vs. 185–186°C for carboxylic acid derivative ).
  • Root Cause Analysis :
  • Polymorphism or residual solvents in crystallization.
  • Analytical method differences (DSC vs. capillary melting).
  • Resolution : Standardize protocols (e.g., DSC at 10°C/min) and report solvent systems .

Q. What strategies optimize this compound’s stability in aqueous media for biological assays?

  • Degradation Pathways :

  • Hydrolysis of the -CH₂OH group to carboxylic acid under basic conditions .
    • Stabilization Methods :
  • Use aprotic solvents (e.g., DMSO) or buffer at pH 6–7.
  • Derivatization (e.g., acetylation of the hydroxyl group) to block nucleophilic attack .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

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